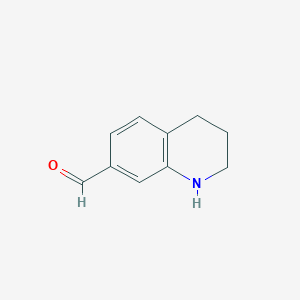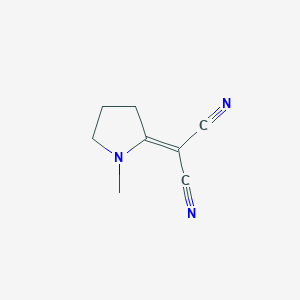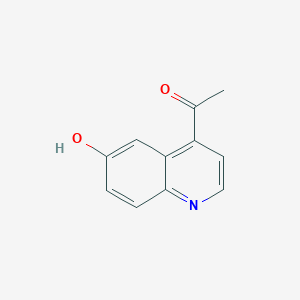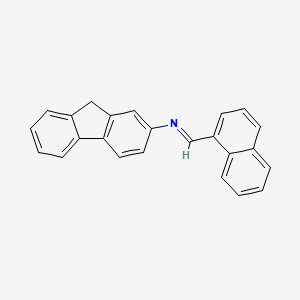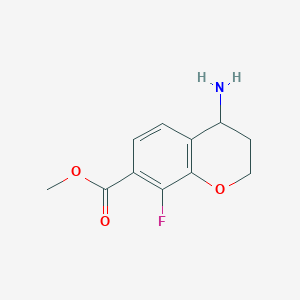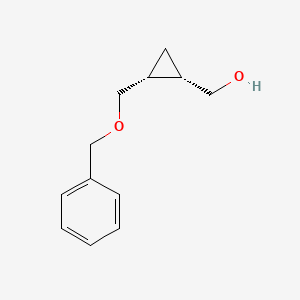
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: is a cyclopropyl derivative that features a benzyloxy group attached to a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the benzyloxy group. One common method involves the reaction of a cyclopropyl carbinol with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Methoxy derivatives, other substituted cyclopropyl compounds
Scientific Research Applications
Chemistry: ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s effects in various chemical and biological systems.
Comparison with Similar Compounds
- ((1S,2R)-2-((Methoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Ethoxy)methyl)cyclopropyl)methanol
- ((1S,2R)-2-((Phenoxy)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, ((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(1S,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
QXASXPPLOQNMOY-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1COCC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1COCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
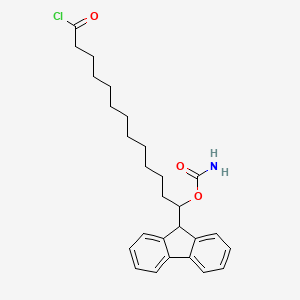

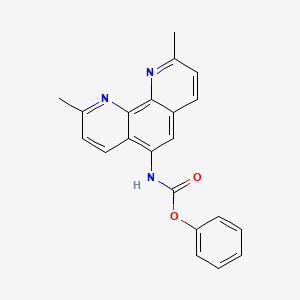

![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
